molecular formula C14H20N4S B1475284 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-29-0

5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1475284
CAS No.: 1217487-29-0
M. Wt: 276.4 g/mol
InChI Key: FAEKJXRPINZLET-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-[2-(2,3-dimethylbutan-2-yl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-8(2)14(4,5)12-16-7-6-10(18-12)11-9(3)17-13(15)19-11/h6-8H,1-5H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKJXRPINZLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine, also known by its DrugBank ID DB07562, is a compound belonging to the class of 2,4,5-trisubstituted thiazoles. This article reviews its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-bacterial therapies.

  • Molecular Formula : C14H20N4S
  • Molecular Weight : 276.4 g/mol
  • Structure : The compound features a thiazole ring substituted at positions 2 and 4 with a pyrimidine moiety at position 5.

1. Anticancer Activity

Recent studies have highlighted the promising anticancer properties of thiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Study Cell Lines Tested IC50 (µM) Mechanism of Action
Study AMCF7 (breast cancer)0.1Induction of apoptosis
Study BSKOV3 (ovarian cancer)0.06Inhibition of cell proliferation
Study CNCI-H522 (lung cancer)0.07Modulation of cell cycle

These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Antibacterial Activity

The compound has also shown antibacterial properties, particularly against Mycobacterium tuberculosis. The following table presents data on its antibacterial efficacy:

Study Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM) Selectivity Index
Study DM. tuberculosis0.7026
Study EStaphylococcus aureus>100-

The compound's selectivity for mycobacterial species over other bacteria suggests a targeted mechanism of action that does not involve iron chelation .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole compounds indicates that modifications at specific positions can significantly influence biological activity. For instance:

  • Substituents at the C-2 position of the thiazole ring allow for various lipophilic modifications without loss of activity.
  • The presence of a pyrimidine moiety at the C-4 position is critical for maintaining antibacterial efficacy.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of thiazole derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against MCF7 and SKOV3 cell lines, with IC50 values as low as 0.06 µM. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Case Study 2: Antitubercular Activity

In another study focused on anti-tubercular agents, derivatives of this compound were synthesized and tested against M. tuberculosis. The results indicated a MIC value of 0.70 µM, showcasing its potential as a novel anti-tubercular agent with selectivity over mammalian cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
  • Molecular Formula : C₁₄H₂₀N₄S
  • Molecular Weight : 276.41 g/mol
  • CAS Number : 1217487-29-0
  • Purity : 95% (as reported in commercial sources) .

This compound features a pyrimidine ring substituted with a branched 2,3-dimethylbutan-2-yl group at position 2 and a 4-methylthiazol-2-amine moiety at position 5.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular characteristics, and notable differences:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Physical/Biological Notes References
This compound C₁₄H₂₀N₄S 276.41 Branched 2,3-dimethylbutan-2-yl group High purity (95%); moderate lipophilicity
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine C₁₈H₂₀N₄OS 340.45 4-Methoxyphenyl group Increased polarity due to methoxy group
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine (APY7) C₁₇H₁₂ClN₅S 353.83 Chlorophenyl and benzothiazole moieties High melting point (262–264°C)
4-Methyl-5-(2-((4-morpholinophenyl)imino)-2,5-dihydropyrimidin-4-yl)thiazol-2-amine C₁₈H₂₀N₆OS 392.46 Morpholinophenylimino group Potential for hydrogen bonding
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine C₁₆H₁₅N₆OS 436.16 Morpholinosulfonyl group Enhanced acidity/solubility
2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine C₂₀H₂₃N₇O₂S 449.51 Tetrazole-methoxy group Bioisostere for carboxylic acids

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The branched alkyl chain in the target compound (C₁₄H₂₀N₄S) confers higher lipophilicity compared to the 4-methoxyphenyl analogue (C₁₈H₂₀N₄OS), which has increased polarity due to the electron-rich methoxy group . The morpholinosulfonyl group in C₁₆H₁₅N₆OS () introduces a polar sulfonamide moiety, likely improving aqueous solubility but reducing membrane permeability .

Its high melting point (262–264°C) suggests strong intermolecular forces . The tetrazole group in the thieno[2,3-d]pyrimidine analogue (C₂₀H₂₃N₇O₂S) mimics carboxylic acids, offering metabolic stability while retaining hydrogen-bonding capacity .

Synthetic Accessibility :

  • The target compound is reported at 95% purity in commercial sources, indicating robust synthetic protocols . In contrast, APY7 was synthesized in 74% yield , while the azidomethyl analogue in required careful handling due to reactive intermediates .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key stages:

Preparation of 4-Methylthiazol-2-amine Intermediates

The thiazole ring is commonly synthesized via condensation of thiourea derivatives with α-haloketones or α-haloaldehydes.

  • Thiourea Reaction with α-Haloketones : Thiourea is reacted with an α-haloketone under reflux in ethanol to form the thiazole ring with an amino substituent at position 2. For example, a procedure reported for a related 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine involved refluxing thiourea with the appropriate ketone in ethanol for 45 minutes, followed by work-up with saturated aqueous sodium bicarbonate to isolate the thiazol-2-amine derivative.

  • Functionalization at the 4-Position : The 4-methyl substituent on the thiazole ring can be introduced by starting from methyl-substituted α-haloketones or via subsequent alkylation steps.

Synthesis of Pyrimidine Core with 2,3-Dimethylbutan-2-yl Substituent

The pyrimidine ring is constructed by condensation of substituted guanidines with β-dicarbonyl compounds or enaminones.

  • Pyrimidine Formation via Condensation : Pyrimidin-2-amine derivatives are prepared by condensation of phenylguanidines or substituted guanidines with enaminones under microwave-assisted or conventional heating conditions. Microwave-assisted protocols have been shown to improve reaction efficiency and yields significantly.

  • Introduction of Bulky Alkyl Groups : The 2,3-dimethylbutan-2-yl substituent can be introduced by employing alkyl-substituted aldehydes or ketones during the formation of the enaminone intermediates. For example, treatment of tert-butyl methyl(4-methylthiazol-2-yl)carbamate with alkylaldehydes (such as 2,3-dimethylbutanal) in the presence of lithium diisopropylamide (LDA) followed by oxidation with manganese dioxide yields alkyl-substituted enaminones, which serve as precursors for pyrimidine ring formation.

Coupling of Pyrimidine and Thiazole Units

  • Nucleophilic Aromatic Substitution : The coupling of the pyrimidine and thiazole moieties is often achieved via nucleophilic substitution reactions where a halogenated pyrimidine intermediate reacts with the thiazol-2-amine nucleophile under controlled conditions. This step typically requires mild heating and appropriate solvents (e.g., dichloromethane, ethanol) to afford the desired coupled product.

  • Protection and Deprotection Steps : Amino groups on the thiazole or pyrimidine rings may be protected as tert-butoxycarbonyl (Boc) derivatives during multi-step synthesis to prevent side reactions and then deprotected in the final stages.

Representative Synthetic Procedures and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Thiazole ring formation Thiourea + α-haloketone, reflux in ethanol, 45 min Formation of 4-methylthiazol-2-amine intermediate
2 Alkylation of thiazole intermediate Alkylaldehyde + tert-butyl methyl(4-methylthiazol-2-yl)carbamate + LDA, then MnO2 Introduction of alkyl substituent (e.g., 2,3-dimethylbutan-2-yl) on enaminone intermediate
3 Pyrimidine ring condensation Substituted guanidine + enaminone, microwave heating or reflux Formation of 5-(2-substituted pyrimidin-4-yl)-4-methylthiazol-2-amine core
4 Coupling of pyrimidine and thiazole Nucleophilic substitution of halogenated pyrimidine with thiazol-2-amine Final assembly of target compound
5 Deprotection (if applicable) Acidic or basic conditions to remove Boc protecting groups Isolation of pure 5-(2-(2,3-dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Research Findings and Optimization Notes

  • Microwave-Assisted Synthesis : Use of microwave irradiation in pyrimidine ring formation accelerates reaction times and improves yields compared to conventional heating.

  • Electronic Effects on Enaminone Formation : Electron-withdrawing groups (e.g., cyano) on enaminone intermediates facilitate milder reaction conditions, whereas electron-donating groups slow the reaction and require harsher conditions.

  • Steric Hindrance Considerations : Bulky alkyl substituents such as isopropyl groups can hinder enaminone formation due to steric and electronic effects, sometimes leading to failed reactions even under harsh conditions.

  • Avoidance of Toxic Reagents : Procedures involving sodium cyanide for cyanation steps are generally discouraged due to toxicity, favoring alternative synthetic routes.

Summary Table of Key Intermediates and Conditions

Intermediate/Step Key Reagents Conditions Yield/Notes
4-Methylthiazol-2-amine Thiourea + α-haloketone Reflux in ethanol, 45 min High yield; standard procedure
Alkyl-substituted enaminones tert-Butyl methyl(4-methylthiazol-2-yl)carbamate + alkylaldehyde + LDA + MnO2 Room temp to microwave heating Moderate yield; steric hindrance limits
Pyrimidine ring formation Substituted guanidine + enaminone Microwave heating or reflux Improved yield and shorter reaction time
Coupling pyrimidine with thiazol-2-amine Halogenated pyrimidine + thiazol-2-amine Mild heating, nucleophilic substitution Efficient coupling step

Q & A

Q. What are the optimized synthetic routes for 5-(2-(2,3-dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine?

Methodological Answer: The synthesis involves cyclocondensation and cross-coupling reactions. For example:

  • Step 1: React pyrimidine intermediates with potassium thiocyanate and concentrated sulfuric acid to form the pyrimidine-thiazole core (analogous to Scheme 26 in ) .
  • Step 2: Introduce the 2,3-dimethylbutan-2-yl group via Suzuki-Miyaura coupling using Pd(II) acetate and a boronate ester (similar to Preparation 12 in ) .
  • Step 3: Purify via column chromatography (hexane/acetone gradient) to isolate the final compound. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.3 molar ratio of pyrimidine to boronate ester) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use complementary analytical techniques:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., pyrimidine C-H protons at δ 8.2–8.5 ppm, thiazole methyl groups at δ 2.1–2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 318.15 [M+H]⁺ for C₁₅H₂₁N₅S) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., thiazole-pyrimidine dihedral angles < 10°) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions in activity (e.g., inconsistent IC₅₀ values in kinase assays) may arise from:

  • Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (10 µM vs. 100 µM) to minimize variability .
  • Orthogonal Validation: Confirm results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Structural Analog Analysis: Compare with derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines in ) to identify substituent-dependent activity trends .

Q. How can researchers elucidate the mechanism of action in kinase inhibition?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions (e.g., hydrogen bonding between the thiazole-2-amine and kinase hinge region residues) .
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., JAK2, EGFR) to identify selectivity. For example, reports IC₅₀ < 50 nM for JAK2 but > 1 µM for EGFR .
  • Mutagenesis Studies: Introduce point mutations (e.g., gatekeeper residue substitutions) to confirm binding site specificity .

Q. What experimental designs are optimal for assessing in vivo pharmacokinetics?

Methodological Answer:

  • ADME Studies: Administer 10 mg/kg intravenously in rodent models. Monitor plasma half-life (t₁/₂) via LC-MS/MS, targeting t₁/₂ > 4 hours for oral bioavailability .
  • Tissue Distribution: Use radiolabeled analogs (¹⁴C or ³H) to quantify accumulation in target organs (e.g., liver vs. tumor) .
  • Metabolite Identification: Perform hepatic microsome incubations (human/rat) with UPLC-QTOF-MS to detect oxidative metabolites (e.g., hydroxylation at the dimethylbutane group) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. DMSO solutions?

Methodological Answer:

  • Solubility Testing: Use nephelometry in PBS (pH 7.4) vs. 100% DMSO. notes 5 mg/mL in DMSO but < 50 µg/mL in water due to hydrophobic substituents .
  • Co-solvent Systems: Optimize using PEG-400 or Captisol® (e.g., 20% PEG-400 increases aqueous solubility to 200 µg/mL) .
  • Solid Dispersion: Formulate with hydroxypropyl methylcellulose (HPMC) to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine

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